molecular formula C46H52BClF4N2 B13478267 3-Butyl-2-((E)-2-((E)-3-((E)-2-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo

3-Butyl-2-((E)-2-((E)-3-((E)-2-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo

Cat. No.: B13478267
M. Wt: 755.2 g/mol
InChI Key: DJJKDMHXACKPJQ-UHFFFAOYSA-N
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Description

This compound (hereafter referred to as Target Compound) is a benzo[e]indolium derivative with a complex conjugated structure. Key features include:

  • Molecular Formula: C₄₆H₅₂BClF₄N₂ (MW: 755.20) .
  • Core Structure: A benzo[e]indole backbone substituted with butyl groups at the 3-position and dimethyl groups at the 1-position.
  • Functional Groups:
    • A chloro substituent on the cyclohexenyl ring.
    • Extended π-conjugation via vinyl linkages.
    • A tetrafluoroborate (BF₄⁻) counterion.

The compound is primarily used in photonics and fluorescence applications due to its near-infrared (NIR) absorption/emission properties .

Properties

Molecular Formula

C46H52BClF4N2

Molecular Weight

755.2 g/mol

IUPAC Name

(2Z)-3-butyl-2-[(2E)-2-[3-[(E)-2-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indole;tetrafluoroborate

InChI

InChI=1S/C46H52ClN2.BF4/c1-7-9-30-48-38-26-22-32-16-11-13-20-36(32)42(38)45(3,4)40(48)28-24-34-18-15-19-35(44(34)47)25-29-41-46(5,6)43-37-21-14-12-17-33(37)23-27-39(43)49(41)31-10-8-2;2-1(3,4)5/h11-14,16-17,20-29H,7-10,15,18-19,30-31H2,1-6H3;/q+1;-1

InChI Key

DJJKDMHXACKPJQ-UHFFFAOYSA-N

Isomeric SMILES

[B-](F)(F)(F)F.CCCCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C/C=C/4\CCCC(=C4Cl)/C=C/C5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CCCC)(C)C

Canonical SMILES

[B-](F)(F)(F)F.CCCCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=C4CCCC(=C4Cl)C=CC5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CCCC)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-2-((E)-2-((E)-3-((E)-2-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo typically involves multi-step organic reactions. The process starts with the preparation of the benzo[e]indole core, followed by the introduction of butyl and dimethyl groups. The final steps involve the formation of the conjugated system and the chlorocyclohexene ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-2-((E)-2-((E)-3-((E)-2-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the double bonds and other functional groups.

    Substitution: The compound can participate in substitution reactions, particularly at the chlorocyclohexene ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could result in alkanes or alcohols.

Scientific Research Applications

3-Butyl-2-((E)-2-((E)-3-((E)-2-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo has several scientific research applications:

    Chemistry: It is used as a model compound for studying conjugated systems and their reactivity.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-Butyl-2-((E)-2-((E)-3-((E)-2-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo involves its interaction with molecular targets through its conjugated system. The compound can participate in electron transfer reactions, interact with enzymes, and bind to specific receptors. These interactions are mediated by the compound’s unique structure and functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The Target Compound belongs to the cyanine dye family, characterized by polymethine chains and aromatic heterocycles. Below is a detailed comparison with analogs:

2.1. Structural Analogues
Compound Name Molecular Formula Substituents/Modifications Key Differences Reference
1-Butyl-2-[2-[3-[(1-butyl-6-chlorobenz[cd]indol-2(1H)-ylidene)ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-6-chlorobenz[cd]indolium tetrafluoroborate C₄₄H₄₈BCl₂F₄N₂ - Additional 6-chloro substituent on benz[cd]indole
- Two chloro groups on cyclohexenyl ring
Enhanced electron-withdrawing effects alter fluorescence quantum yield .
2-((E)-2-((E)-2-Chloro-3-((E)-2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-indol-1-ium chloride C₃₂H₃₆Cl₂N₂ - Trimethylindolin core
- Chloride counterion
Reduced steric bulk improves solubility but shortens emission wavelength .
Cy-OAc (Fluorescent Probe) C₄₀H₄₈ClN₂O₂ - Acetate ester group
- Ethyl instead of butyl substituents
Hydrolyzed by hydrazine for selective bioimaging; shorter conjugation chain .
2.2. Photophysical Properties
Compound Absorption λ (nm) Emission λ (nm) Quantum Yield Application Context Reference
Target Compound ~750 ~820 0.45 NIR bioimaging, photodynamic therapy
Compound in ~730 ~800 0.38 Fluorescent labeling in acidic environments
Compound in ~650 ~710 0.60 Cellular membrane staining
Cy-OAc 680 720 0.55 Hydrazine detection in vivo

Key Challenges and Limitations

  • Synthetic Complexity : Multi-step synthesis (8–10 steps) reduces yield (<30%) compared to simpler cyanine dyes .
  • Solubility Issues : Despite BF₄⁻, aggregation occurs at >100 µM concentrations, limiting high-dose applications .

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